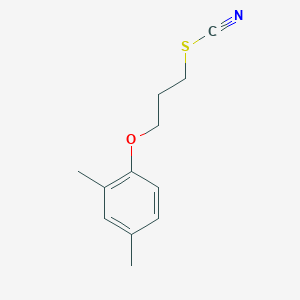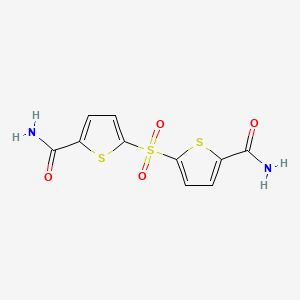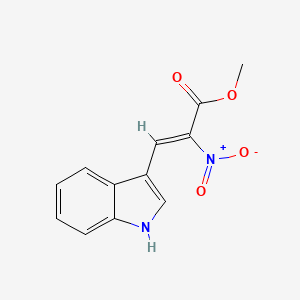
3-(2,4-dimethylphenoxy)propyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dimethylphenoxy)propyl thiocyanate, also known as D609, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that plays a crucial role in various cellular processes.
Mécanisme D'action
3-(2,4-dimethylphenoxy)propyl thiocyanate inhibits PC-PLC activity by binding to the enzyme and preventing its activation. PC-PLC cleaves phosphatidylcholine (PC) into diacylglycerol (DAG) and phosphocholine (PCho). DAG is a second messenger that activates protein kinase C (PKC), which regulates various cellular processes. By inhibiting PC-PLC, 3-(2,4-dimethylphenoxy)propyl thiocyanate reduces the production of DAG and PKC activation, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
3-(2,4-dimethylphenoxy)propyl thiocyanate has been shown to have various biochemical and physiological effects. In neurons, 3-(2,4-dimethylphenoxy)propyl thiocyanate inhibits the release of neurotransmitters such as glutamate and acetylcholine, which are involved in synaptic transmission. In endothelial cells, 3-(2,4-dimethylphenoxy)propyl thiocyanate inhibits angiogenesis, the process of forming new blood vessels, which is important in cancer progression. In cancer cells, 3-(2,4-dimethylphenoxy)propyl thiocyanate induces apoptosis, programmed cell death, by inhibiting the Akt/mTOR pathway.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,4-dimethylphenoxy)propyl thiocyanate has several advantages for lab experiments. It is a potent and specific inhibitor of PC-PLC, which allows researchers to study the role of PC-PLC in various cellular processes. 3-(2,4-dimethylphenoxy)propyl thiocyanate is also relatively easy to synthesize and purify. However, 3-(2,4-dimethylphenoxy)propyl thiocyanate has some limitations. It is unstable in aqueous solutions and requires dimethyl sulfoxide (DMSO) as a solvent, which can have toxic effects on cells. 3-(2,4-dimethylphenoxy)propyl thiocyanate can also have off-target effects on other enzymes, such as phospholipase D (PLD), which can complicate data interpretation.
Orientations Futures
There are several future directions for 3-(2,4-dimethylphenoxy)propyl thiocyanate research. One area of interest is the role of PC-PLC in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 3-(2,4-dimethylphenoxy)propyl thiocyanate has been shown to inhibit glutamate release, which is implicated in these diseases. Another area of interest is the role of PC-PLC in cancer progression. 3-(2,4-dimethylphenoxy)propyl thiocyanate has been shown to inhibit angiogenesis and induce apoptosis in cancer cells, which could have therapeutic potential. Finally, there is interest in developing more stable and specific PC-PLC inhibitors that can be used in vivo.
Conclusion
In conclusion, 3-(2,4-dimethylphenoxy)propyl thiocyanate is a potent and specific inhibitor of PC-PLC that has been widely used in scientific research. It has various biochemical and physiological effects and has potential therapeutic applications in neurodegenerative diseases and cancer. Despite its limitations, 3-(2,4-dimethylphenoxy)propyl thiocyanate remains an important tool for studying the role of PC-PLC in various cellular processes.
Méthodes De Synthèse
3-(2,4-dimethylphenoxy)propyl thiocyanate can be synthesized by reacting 3-(2,4-dimethylphenoxy)propylamine with thiophosgene. The reaction yields 3-(2,4-dimethylphenoxy)propyl thiocyanate as a white crystalline solid with a melting point of 128-130°C. The purity of 3-(2,4-dimethylphenoxy)propyl thiocyanate can be determined by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
3-(2,4-dimethylphenoxy)propyl thiocyanate has been extensively used in scientific research to study the role of PC-PLC in various cellular processes. PC-PLC is involved in signal transduction, membrane trafficking, and cytoskeletal organization. 3-(2,4-dimethylphenoxy)propyl thiocyanate has been shown to inhibit PC-PLC activity in various cell types, including neurons, endothelial cells, and cancer cells.
Propriétés
IUPAC Name |
3-(2,4-dimethylphenoxy)propyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-10-4-5-12(11(2)8-10)14-6-3-7-15-9-13/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVCGRAKAVFQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCSC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-(4-{3-[(3-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B5031055.png)
![(1-benzofuran-2-ylmethyl)ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amine](/img/structure/B5031068.png)
![2-[(5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5031073.png)



![1-acetyl-17-(4-methyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5031098.png)


![1-acetyl-4-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5031136.png)
![methyl 2-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5031156.png)
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5031159.png)
![2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B5031162.png)